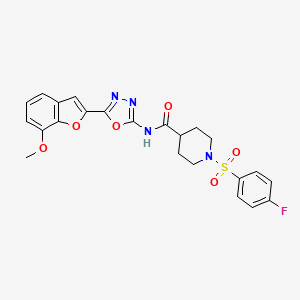
1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O6S and its molecular weight is 500.5. The purity is usually 95%.
BenchChem offers high-quality 1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide and its derivatives have shown promise as anticancer agents. Rehman et al. (2018) synthesized a series of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure and evaluated them for their anticancer potential. The results indicated that some compounds exhibited strong anticancer activity, suggesting their potential in cancer therapy, although further in vivo studies are needed (Rehman et al., 2018).
Antibacterial and Antimicrobial Properties
Compounds with a similar molecular structure have been synthesized and evaluated for antibacterial and antimicrobial activities. A study by Khalid et al. (2016) showed that N-substituted derivatives of 1,3,4-oxadiazole, a core structure in the compound, exhibited moderate to strong antibacterial activity against various bacterial strains (Khalid et al., 2016). Furthermore, Jadhav et al. (2017) synthesized triazole derivatives with similar structures and found that they possess moderate to good antimicrobial activities against different bacterial and fungal strains (Jadhav et al., 2017).
Synthesis and Characterization
Significant research has focused on the synthesis and characterization of related compounds. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and characterized its structure using various spectroscopic techniques. The study provided insights into the molecular structure and potential applications of such compounds (Sanjeevarayappa et al., 2015).
Potential in Neuropharmacology
Compounds with similar structures have been explored in neuropharmacology. For instance, Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, a compound structurally related to 1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide, for studying serotonin receptors. This research highlights the potential use of such compounds in studying neural receptors and pathways (Lang et al., 1999).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O6S/c1-32-18-4-2-3-15-13-19(33-20(15)18)22-26-27-23(34-22)25-21(29)14-9-11-28(12-10-14)35(30,31)17-7-5-16(24)6-8-17/h2-8,13-14H,9-12H2,1H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRPZRGPTQQSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

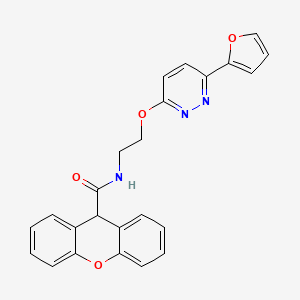
![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2930143.png)

amine hydrochloride](/img/structure/B2930147.png)
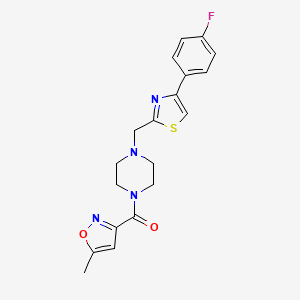
![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)
![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)
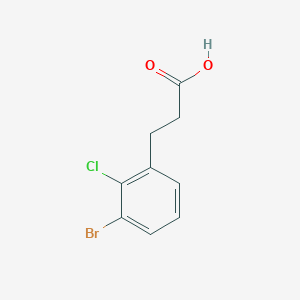
![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)
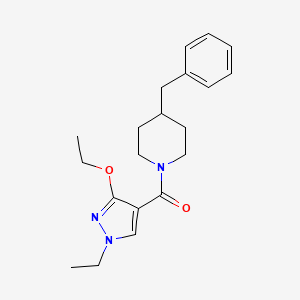
![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)